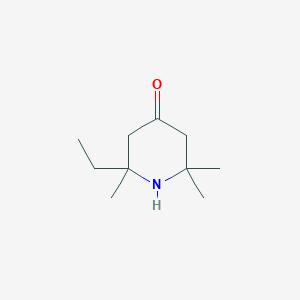

2-Ethyl-2,6,6-trimethylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2,6,6-trimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-5-10(4)7-8(12)6-9(2,3)11-10/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBSYOKILZXFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2,6,6-trimethylpiperidin-4-one and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific chemical properties, experimental protocols, and biological activity of 2-Ethyl-2,6,6-trimethylpiperidin-4-one (CAS No. 133568-79-3) is limited. This guide provides a comprehensive overview of the available information for this compound and supplements it with detailed data from closely related and well-characterized piperidin-4-one analogs to offer insights into its expected properties and potential applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the substituted piperidin-4-one class. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the piperidine (B6355638) scaffold in numerous therapeutic agents. The substituents on the piperidine ring play a crucial role in determining the compound's physicochemical properties and biological activity.

Based on supplier information, this compound is an oil at room temperature and should be stored between 2-8°C.

Physicochemical Properties

Table 1: Known and Predicted Physicochemical Properties of this compound and a Close Analog

| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-one (Analog) |

| CAS Number | 133568-79-3 | 826-36-8 |

| Molecular Formula | C₁₀H₁₉NO | C₉H₁₇NO[1] |

| Molecular Weight | 169.26 g/mol | 155.24 g/mol [2] |

| Appearance | Oil | Solid[2] |

| Melting Point | Not Available | 34.9 °C[2] |

| Boiling Point | Not Available | 102-105 °C at 18 mmHg |

| pKa (Basic) | Not Available | 7.9[2] |

Synthesis of Substituted Piperidin-4-ones

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, the general and widely used method for synthesizing substituted piperidin-4-ones is the Mannich condensation .[3] This reaction typically involves the condensation of a ketone, an aldehyde, and an amine.

General Experimental Protocol: Mannich Condensation for 2,6-Disubstituted-Piperidin-4-ones

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

Reactants:

-

An appropriate ketone (e.g., a source of the ethyl group at the 2-position and the carbonyl at the 4-position).

-

An appropriate aldehyde (e.g., a source of one of the methyl groups).

-

Ammonia or an ammonium (B1175870) salt (as the nitrogen source for the piperidine ring).

-

Acetone (as a source for the gem-dimethyl group at the 6-position).

Procedure:

-

A mixture of the chosen ketone, aldehyde, and ammonium salt (e.g., ammonium acetate) is prepared in a suitable solvent, typically ethanol.[4]

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve precipitation, extraction, and subsequent purification steps.

-

Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.[4]

Caption: Generalized workflow for the synthesis of substituted piperidin-4-ones via Mannich condensation.

Spectroscopic Characterization

No published spectroscopic data (NMR, IR, MS) for this compound could be located. For reference, the characteristic spectral features of the closely related 2,2,6,6-tetramethylpiperidin-4-one are presented.

Table 2: Spectroscopic Data for 2,2,6,6-Tetramethylpiperidin-4-one

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically in the range of 200-220 ppm, along with signals for the methyl and methylene carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2] |

Biological Activity and Potential Applications

Direct biological studies on this compound are not available in the current literature. However, the broader class of substituted piperidin-4-ones has been extensively investigated and shown to possess a wide range of biological activities, suggesting potential avenues for research into this specific compound.

Derivatives of piperidin-4-one have been reported to exhibit:

-

Antimicrobial and Antifungal Activity: Various 2,6-diaryl-3-methyl-4-piperidone derivatives have demonstrated significant activity against bacteria and fungi.[4]

-

Analgesic Properties: The piperidine scaffold is a core component of many potent analgesics.

-

Anticancer Activity: Certain substituted piperidines have shown cytotoxic effects against cancer cell lines.

The biological effects of many piperidine-based compounds are mediated through their interaction with various cellular targets, including G-protein coupled receptors (GPCRs). For instance, opioid analgesics containing a piperidine core exert their effects through the opioid receptor signaling pathway.

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway, a common mechanism of action for bioactive piperidine derivatives.

Safety and Handling

Based on the available GHS classifications, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Recommended Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid ingestion and contact with skin and eyes.

Conclusion and Future Directions

While this compound is a commercially available compound, there is a notable absence of detailed scientific literature characterizing its chemical and biological properties. The information available for structurally similar piperidin-4-one derivatives suggests that this compound may hold potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and provide reference data.

-

Evaluation of its physicochemical properties.

-

Screening for a range of biological activities, including antimicrobial, analgesic, and anticancer effects, to elucidate its therapeutic potential.

This foundational research is essential to unlock the potential of this compound and enable its application in scientific and drug development endeavors.

References

- 1. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 2. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Molecular Structure of Substituted Piperidin-4-ones

Molecular Structure and Properties

2,2,6,6-Tetramethylpiperidin-4-one is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 4-position and four methyl groups at the 2 and 6 positions. This high degree of substitution provides significant steric hindrance around the nitrogen atom, a characteristic feature of Hindered Amine Light Stabilizers (HALS), of which this compound is a key precursor.

Physicochemical Properties

The following table summarizes key physicochemical properties for 2,2,6,6-Tetramethylpiperidin-4-one.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | --INVALID-LINK-- |

| Molecular Weight | 155.24 g/mol | --INVALID-LINK-- |

| Melting Point | 34.9 °C | --INVALID-LINK-- |

| Boiling Point | 80-85 °C at 15 mmHg | --INVALID-LINK-- |

| pKa (basic) | 7.9 | --INVALID-LINK-- |

| CAS Number | 826-36-8 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2,2,6,6-Tetramethylpiperidin-4-one.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the piperidine ring. The spectrum for the hydrochloride salt is available.[1][2] |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbons bearing the methyl groups, and the methylene carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone. C-H stretching vibrations for the methyl and methylene groups are also prominent.[3] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4][5][6] |

Synthesis and Experimental Protocols

The synthesis of substituted 4-piperidones often employs the Mannich reaction, which involves the condensation of a ketone, an aldehyde (or another ketone), and an amine.[7][8][9] For 2,2,6,6-tetramethyl-4-piperidone, a common method involves the reaction of acetone (B3395972) and ammonia (B1221849).

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone from Acetone and Ammonia

This one-pot synthesis is a classical and efficient method for preparing the title compound.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, charge acetone, an acid catalyst (e.g., ammonium (B1175870) nitrate (B79036) or calcium chloride), and introduce gaseous ammonia.[10] The molar ratio of acetone to ammonia is typically between 4:1 and 20:1.[10]

-

Reaction Conditions: Heat the mixture to a temperature between 50°C and 120°C. The reaction is typically run for 2 to 8 hours under a pressure of 1 to 50 atmospheres.[10]

-

Work-up: After cooling the reactor to room temperature, add a base (e.g., NaOH flakes) to neutralize the catalyst and stir.[10]

-

Isolation: Separate the aqueous layer. The organic layer, containing the product, can be purified by distillation under reduced pressure. The final product is a solid at room temperature.[10]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one.

Biological Activity and Potential Applications

The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12]

Known Activities of Piperidin-4-one Derivatives

-

Antimicrobial and Antifungal Activity: Various derivatives of piperidin-4-one have shown promising activity against different strains of bacteria and fungi.[13] The introduction of sulfur- and selenium-containing moieties to the 2,2,6,6-tetramethylpiperidine (B32323) structure has been shown to result in compounds with notable antifungal properties.[14]

-

Anticancer and Cytotoxic Activity: Certain substituted piperidines have demonstrated cytotoxic effects against cancer cell lines.[15]

-

Central Nervous System (CNS) Activity: The piperidine ring is a core component of many CNS-active drugs, and derivatives of piperidin-4-one have been investigated for analgesic and other neurological effects.[11]

Logical Flow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological screening of a novel piperidin-4-one derivative.

Caption: A logical workflow for the preliminary biological evaluation of novel piperidin-4-one compounds.

Conclusion

While specific data on 2-Ethyl-2,6,6-trimethylpiperidin-4-one is sparse, the extensive information available for the analogous compound, 2,2,6,6-Tetramethylpiperidin-4-one, provides a robust framework for understanding its chemistry and potential applications. The synthetic routes, spectroscopic characteristics, and the broad biological potential of the piperidin-4-one core structure offer a solid foundation for further research and development in this area. Researchers interested in this compound can apply these principles to guide its synthesis, characterization, and biological evaluation.

References

- 1. 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | C9H18ClNO | CID 94452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride(33973-59-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. chemrevlett.com [chemrevlett.com]

- 10. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]

An In-depth Technical Guide to 2-Ethyl-2,6,6-trimethylpiperidin-4-one (CAS Number: 133568-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound identified by CAS number 133568-79-3, chemically known as 2-Ethyl-2,6,6-trimethylpiperidin-4-one. The document is intended to provide a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of detailed information for this specific compound. While basic chemical identifiers are available, in-depth data on its physicochemical properties, biological activity, mechanism of action, and experimental protocols are not readily accessible. This guide will present the confirmed information and highlight the current knowledge gaps to inform future research directions.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not available in the public domain.

| Property | Value | Source |

| CAS Number | 133568-79-3 | [1] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C10H19NO | [2] |

| Molecular Weight | 169.3 g/mol | [1] |

| Canonical SMILES | CCC1(C)CC(=O)CC(C)(C)N1 | Inferred from structure |

| Physical Description | Not available | |

| Solubility | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Synthesis and Spectroscopic Data

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. Similarly, spectroscopic data such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra specific to this compound could not be located.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity and pharmacological properties of this compound. No published studies were found that investigate its potential therapeutic effects, mechanism of action, or interactions with biological targets.

While the piperidine (B6355638) scaffold is a common motif in many biologically active compounds, the specific biological profile of this particular substituted piperidinone derivative remains uncharacterized. Research on other substituted piperidines suggests a wide range of potential activities, but this cannot be extrapolated to this compound without direct experimental evidence.

Experimental Protocols

Due to the absence of published research on the biological or chemical properties of this compound, no established experimental protocols for its analysis or use in biological assays are available.

Signaling Pathways and Experimental Workflows

As there is no information on the mechanism of action or biological targets of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows related to this compound.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific knowledge surrounding this compound. While its basic chemical identity is established, there is a complete absence of publicly available data on its physicochemical properties, synthesis, spectroscopic characterization, biological activity, and mechanism of action.

For researchers and drug development professionals interested in this compound, the following steps are recommended:

-

De novo Synthesis and Characterization: The first crucial step would be to synthesize the compound and thoroughly characterize its structure and purity using modern analytical techniques (NMR, MS, IR, elemental analysis).

-

Physicochemical Profiling: Determination of key physicochemical properties such as solubility, melting point, boiling point, and pKa is essential for any further studies.

-

Biological Screening: A broad-based biological screening approach could be employed to identify any potential pharmacological activity. This could include assays for various receptor binding, enzyme inhibition, and cellular effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the underlying mechanism of action and identify specific molecular targets.

The lack of existing data presents a unique opportunity for original research to explore the potential of this compound and contribute new knowledge to the field of medicinal chemistry.

References

A Proposed Synthetic Pathway for 2-Ethyl-2,6,6-trimethylpiperidin-4-one: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is not well-documented in publicly available literature. This guide presents a proposed synthesis pathway based on established chemical principles and analogous reactions, primarily the industrial synthesis of 2,2,6,6-tetramethylpiperidin-4-one. The experimental protocols and quantitative data are predictive and intended to serve as a robust starting point for laboratory investigation.

Proposed Synthesis Pathway and Mechanism

The synthesis of 2,2,6,6-tetramethylpiperidin-4-one is typically achieved through a Robinson-Schoepf type reaction, which can be described as a double Mannich reaction. This involves the condensation of acetone (B3395972) and ammonia (B1221849). By substituting one of the acetone molecules with butan-2-one (methyl ethyl ketone), it is proposed that the target molecule, this compound, can be synthesized.

The proposed reaction involves the condensation of two molecules of acetone and one molecule of butan-2-one with one molecule of ammonia. This multi-component reaction is expected to proceed via the formation of imines and subsequent nucleophilic additions and cyclization to form the piperidone ring.

Caption: Proposed synthesis of this compound.

Predictive Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,2,6,6-tetramethyl-4-piperidone.[1][2] Optimization of reactant ratios, temperature, pressure, and reaction time will likely be necessary to maximize the yield of the desired unsymmetrical product and minimize the formation of symmetrical byproducts (2,2,6,6-tetramethyl-4-piperidone and 2,6-diethyl-2,6-dimethyl-4-piperidone).

2.1 Materials and Equipment

-

High-pressure autoclave reactor with stirring and temperature control

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

Acetone (reagent grade)

-

Butan-2-one (reagent grade)

-

Ammonia (anhydrous gas or concentrated aqueous solution)

-

Ammonium (B1175870) chloride (or another suitable acid catalyst)

-

Sodium hydroxide (B78521) (for neutralization)

-

Toluene (or other suitable solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

2.2 Procedure

-

Reactor Charging: In a high-pressure autoclave, combine acetone, butan-2-one, and the acid catalyst (e.g., ammonium chloride). A molar ratio of acetone to butan-2-one of 2:1 is a logical starting point. The total ketone to ammonia molar ratio should be in the range of 4:1 to 10:1.

-

Introduction of Ammonia: Seal the reactor and introduce ammonia. If using gaseous ammonia, it can be charged to the desired pressure. If using an aqueous solution, it can be added with the ketones.

-

Reaction Conditions: Heat the mixture to a temperature between 60°C and 100°C. The reaction is typically run under pressure, which can range from atmospheric to 50 atmospheres, depending on the form of ammonia used and the reaction temperature. Maintain these conditions with vigorous stirring for 4 to 10 hours.

-

Work-up: a. Cool the reactor to room temperature and carefully vent any excess pressure. b. Transfer the reaction mixture to a separatory funnel. c. Neutralize the catalyst by adding a sufficient amount of a strong base, such as a concentrated sodium hydroxide solution, until the aqueous layer is basic. d. Separate the organic layer. If the product is not phase-separated, extract it with a suitable organic solvent like toluene. e. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Remove the solvent and any unreacted ketones by distillation at atmospheric pressure. c. Purify the crude product by vacuum distillation. The desired product, this compound, is expected to have a higher boiling point than 2,2,6,6-tetramethyl-4-piperidone.

Quantitative Data (Hypothetical)

The following tables provide hypothetical quantitative data for the proposed synthesis. The yield is an estimate and will be highly dependent on the optimized reaction conditions.

Table 1: Reactant Properties and Hypothetical Quantities

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Proposed Moles | Proposed Mass (g) | Proposed Volume (mL) | Density (g/mL) |

| Acetone | C₃H₆O | 58.08 | 2.0 | 116.16 | 147.0 | 0.79 |

| Butan-2-one | C₄H₈O | 72.11 | 1.0 | 72.11 | 89.0 | 0.81 |

| Ammonia | NH₃ | 17.03 | 1.0 | 17.03 | - | - |

| Ammonium Chloride | NH₄Cl | 53.49 | 0.15 | 8.02 | - | - |

Table 2: Product Properties and Expected Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield Range (%) | Expected Mass Range (g) |

| This compound | C₁₀H₁₉NO | 169.27 | 169.27 | 40 - 60% | 67.7 - 101.6 |

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the proposed experimental workflow from the initial setup to the final purified product.

References

Physical characteristics of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

An In-Depth Technical Guide to the Physical Characteristics of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

Abstract

This technical guide provides a detailed overview of the anticipated physical characteristics of this compound. Due to the limited availability of experimental data for this specific compound in public literature, this guide leverages data from analogous structures, namely 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one and 2,2,6,6-Tetramethyl-4-piperidone, in conjunction with fundamental principles of organic chemistry to project its properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this molecule's physical attributes. The guide includes projected quantitative data, detailed experimental protocols for synthesis and property determination, and visualizations to illustrate key concepts.

Introduction

This compound is a heterocyclic ketone with a piperidine (B6355638) core. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The physical properties of such molecules, including melting point, boiling point, and solubility, are critical determinants of their behavior in biological systems and their suitability for various applications in drug discovery and development. This guide aims to provide a robust estimation of these properties for this compound, alongside methodologies for their experimental verification.

Projected Physical and Chemical Properties

Comparative Data of Analogous Compounds

To provide a quantitative basis for our projections, the table below summarizes the available physical and chemical properties of two analogous piperidinone derivatives.

| Property | 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one | 2,2,6,6-Tetramethyl-4-piperidone |

| Molecular Formula | C12H23NO | C9H17NO |

| Molecular Weight | 197.32 g/mol [4] | 155.24 g/mol [5] |

| Melting Point | Data not available | 34-38 °C[6] |

| Boiling Point | Data not available | 102-105 °C at 18 mmHg[6] |

| Physical State | Not specified | Solid or liquid (depending on purity and conditions)[5][6] |

| Solubility | Data not available | Soluble in water[7] |

Note: The data for 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one is computationally derived from PubChem.[4]

Based on the structure of this compound (C11H21NO, Molecular Weight: 183.30 g/mol ), its melting and boiling points are expected to be intermediate between its lower and higher molecular weight analogs, although steric effects of the ethyl and methyl groups will also play a significant role. Its solubility in water is anticipated to be moderate due to the potential for hydrogen bonding with the carbonyl group and the nitrogen atom.[1][3][8]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is a modification of the Mannich condensation reaction, a common method for preparing piperidin-4-one derivatives.[9] This would involve the condensation of an appropriate ketone, an aldehyde, and an amine. A potential specific pathway is outlined below.

Workflow for the Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with acetone, ethyl vinyl ketone, and a solution of ammonia in a suitable solvent like ethanol. An acid catalyst, such as ammonium (B1175870) chloride, may be added to facilitate the reaction.[10]

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 2 to 8 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water to remove any remaining catalyst and inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure this compound.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical characteristics of a novel compound like this compound.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of physical properties.

-

Melting Point: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

-

Boiling Point: The boiling point is determined by simple distillation at atmospheric pressure or under reduced pressure for high-boiling compounds. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

-

Solubility: A small, measured amount of the compound is added to a fixed volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is stirred, and the solubility is determined by observing the point at which no more solute dissolves.

-

Spectral Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the presence of key functional groups, particularly the carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The interplay of various structural features dictates its intermolecular forces and, consequently, its macroscopic properties.

Caption: Logical diagram illustrating the relationship between molecular structure and physical properties.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a scientifically grounded projection of its physical characteristics. By analyzing the properties of analogous compounds and applying fundamental principles of chemistry, we have established a reasonable expectation of its behavior. The provided experimental protocols offer a clear path for the synthesis and empirical determination of its properties, which is essential for its potential application in research and development. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the handling, use, and further investigation of this compound.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one | C12H23NO | CID 22182213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,6,6-テトラメチル-4-ピペリドン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2,6,6-Tetramethyl-4-piperidone(826-36-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2,2,6,6-Tetramethylpiperidin-4-one

Disclaimer: Initial searches for spectroscopic data corresponding to 2-Ethyl-2,6,6-trimethylpiperidin-4-one did not yield specific experimental results. Consequently, this guide focuses on the closely related and well-documented analogue, 2,2,6,6-tetramethylpiperidin-4-one , to provide a representative technical overview of the spectroscopic and synthetic characteristics of this class of compounds.

Introduction

2,2,6,6-Tetramethylpiperidin-4-one, also known as triacetonamine, is a key heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various chemical products, including light stabilizers and pharmacologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethylpiperidin-4-one, along with relevant experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,2,6,6-tetramethylpiperidin-4-one.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the hydrogen environments within a molecule. For 2,2,6,6-tetramethylpiperidin-4-one, the spectrum is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Singlet | 12H | Four equivalent methyl groups (C(CH₃)₂) at positions 2 and 6 |

| ~2.4-2.6 | Singlet | 4H | Two equivalent methylene (B1212753) groups (-CH₂-) at positions 3 and 5 |

| Variable | Broad Singlet | 1H | Amine proton (N-H) |

Note: The chemical shifts can vary slightly depending on the solvent used. The hydrochloride salt of the compound may show different chemical shifts.[3][4]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~28-30 | Methyl carbons (-CH₃) |

| ~53-55 | Quaternary carbons (-C(CH₃)₂) at positions 2 and 6 |

| ~56-58 | Methylene carbons (-CH₂-) at positions 3 and 5 |

| ~208-212 | Carbonyl carbon (C=O) at position 4 |

Note: The chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Broad | N-H stretch |

| ~2850-2970 | Strong | C-H stretch (aliphatic) |

| ~1700-1720 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (methyl and methylene) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[6][7]

| m/z | Relative Intensity (%) | Assignment |

| 155 | High | [M]⁺ (Molecular ion) |

| 140 | High | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₄H₉O]⁺ or [M - C₅H₁₁]⁺ |

| 58 | High | [C₃H₆N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).[1][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one

A common method for the synthesis of 2,2,6,6-tetramethylpiperidin-4-one is the reaction of acetone (B3395972) and ammonia (B1221849).[9][10]

Procedure:

-

In a suitable autoclave, a mixture of acetone and an acid catalyst (e.g., ammonium (B1175870) nitrate) is prepared.[9]

-

Gaseous ammonia is introduced into the mixture, maintaining a specific molar ratio of acetone to ammonia (e.g., between 4:1 and 20:1).[9]

-

The reaction mixture is heated to a temperature between 50°C and 120°C for a duration of 2 to 8 hours under a pressure of 1 to 50 atmospheres.[9]

-

After cooling, the reaction mixture is neutralized with a base (e.g., NaOH flakes).[9]

-

The aqueous layer is separated, and the organic layer containing the product is subjected to distillation to isolate the pure 2,2,6,6-tetramethylpiperidin-4-one.[9]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 2,2,6,6-tetramethylpiperidin-4-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11]

-

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[12]

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, with a longer relaxation delay and a larger number of scans.

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[13]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[13]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[13]

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[15]

-

For GC-MS, the sample is vaporized and passed through a capillary column to separate it from any impurities before it enters the ion source.

-

Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.[16]

Data Acquisition:

-

The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).[6]

-

A detector records the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of piperidin-4-one derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

- 1. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]

- 3. 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | C9H18ClNO | CID 94452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride(33973-59-0) 1H NMR [m.chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. spectrabase.com [spectrabase.com]

- 9. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 10. US4356308A - Process for the preparation of 2,2,6,6-tetramethylpiperidone-4 - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Ethyl-2,6,6-trimethylpiperidin-4-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The predicted values are based on the analysis of structurally similar compounds and established chemical shift tables.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | 1.5 - 2.5 | broad singlet | - | 1H |

| H-3 (axial) | 2.20 | doublet of doublets | J = 14.0, 12.0 | 1H |

| H-3 (equatorial) | 2.55 | doublet of doublets | J = 14.0, 4.0 | 1H |

| H-5 (axial) | 2.30 | doublet | J = 13.5 | 1H |

| H-5 (equatorial) | 2.65 | doublet | J = 13.5 | 1H |

| H-7 (CH₂) | 1.40 | quartet | J = 7.5 | 2H |

| H-8 (CH₃) | 0.90 | triplet | J = 7.5 | 3H |

| 2-CH₃ | 1.10 | singlet | - | 3H |

| 6-CH₃ (axial) | 1.15 | singlet | - | 3H |

| 6-CH₃ (equatorial) | 1.25 | singlet | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Setup:

-

Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the probe temperature, typically to 298 K (25 °C).

3. Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

-

Spectral Width: 0-12 ppm

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Analyze the multiplicities and coupling constants of the signals.

Visualization of Proton Environments and Couplings

The following diagram, generated using the DOT language, illustrates the distinct proton environments in this compound and their expected spin-spin coupling interactions.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of 2-Ethyl-2,6,6-trimethylpiperidin-4-one under electron ionization (EI) is expected to proceed through several characteristic pathways, primarily involving alpha-cleavages adjacent to the carbonyl group and the nitrogen atom, as well as the loss of substituent groups. The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |

| Molecular Ion [M]+• | C11H21NO+• | 183 | Initial ionization of the molecule. |

| [M-CH3]+ | C10H18NO+ | 168 | Loss of a methyl radical from one of the gem-dimethyl groups. |

| [M-C2H5]+ | C9H16NO+ | 154 | Loss of an ethyl radical from the C2 position. |

| Base Peak [M-C2H5-CO]+ | C8H16N+ | 126 | Subsequent loss of carbon monoxide from the [M-C2H5]+ ion. |

| [M-C4H9]+ | C7H12NO+ | 126 | Loss of a tert-butyl radical. |

| [C6H12NO]+ | 114 | α-cleavage adjacent to the carbonyl group. | |

| [C5H10N]+ | 84 | Cleavage of the piperidine (B6355638) ring. | |

| [C4H8N]+ | 70 | Further fragmentation of the piperidine ring. |

Proposed Fragmentation Pathways

The fragmentation of cyclic ketones and piperidine derivatives in mass spectrometry is a well-understood process.[1][2][3] For this compound, the following fragmentation pathways are proposed:

-

Alpha-Cleavage: The initial ionization of the molecule will likely form a molecular ion [M]+•. The most favorable fragmentation pathways are typically alpha-cleavages adjacent to the carbonyl group and the nitrogen atom due to the stabilization of the resulting radical and carbocation.[1][4]

-

Loss of Alkyl Groups: The substituents on the piperidine ring are prone to cleavage. The loss of a methyl radical (CH3•) from the gem-dimethyl group at C6 or the ethyl radical (C2H5•) from the C2 position are expected to be prominent fragmentation pathways.

-

Ring Cleavage: Subsequent fragmentation can involve the opening of the piperidine ring, leading to the formation of smaller nitrogen-containing fragment ions. The stability of the resulting ions often dictates the most abundant peaks in the mass spectrum.[2]

Below is a DOT language script that generates a diagram illustrating the proposed primary fragmentation pathways.

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following section details a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of the solid this compound in a high-purity volatile solvent such as methanol, ethanol, or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

2. Gas Chromatography (GC) Conditions

-

Injector:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes. (Note: This temperature program is a starting point and may require optimization based on the specific instrument and desired separation.)

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols can guide researchers in their analysis and characterization of this and structurally related compounds. It is important to note that actual experimental results may vary and should be interpreted in conjunction with other analytical data.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Ethyl-2,6,6-trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis and biological activity of derivatives of 2-Ethyl-2,6,6-trimethylpiperidin-4-one is limited in publicly available scientific literature. This guide provides an in-depth overview of potential derivatives based on the well-established chemistry of analogous piperidin-4-one scaffolds, such as 2,2,6,6-tetramethylpiperidin-4-one. The experimental protocols and potential biological activities described herein are extrapolated from related compounds and should be considered as a starting point for further research and development.

Core Structure and Reactivity

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 4-position and substitution at the 2 and 6 positions. The presence of the ketone and the secondary amine offers two primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The steric hindrance provided by the methyl and ethyl groups at the 2 and 6 positions can influence the reactivity and stereochemistry of the resulting products.

Potential Synthetic Transformations and Derivatives

Based on the known reactivity of piperidin-4-ones, several classes of derivatives can be proposed for this compound.

Derivatives from Reactions at the Carbonyl Group

The ketone at the C-4 position is a versatile functional group for derivatization.

The reduction of the C4-ketone to a hydroxyl group can yield 2-Ethyl-2,6,6-trimethylpiperidin-4-ol. This alcohol can serve as a precursor for further esterification or etherification.

Generic Experimental Protocol for Reduction:

A solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or diethyl ether) is treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically stirred at room temperature or under reflux, followed by quenching with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can yield oximes and hydrazones, respectively. These derivatives have been explored for their potential biological activities in related piperidine series.

Generic Experimental Protocol for Oxime/Hydrazone Synthesis:

This compound is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride or a hydrazine derivative, along with a base such as sodium acetate (B1210297) or pyridine, is added. The mixture is heated under reflux for a specified period. Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.

The carbonyl group can participate in condensation reactions to form spirocyclic compounds. Spiro-heterocycles are of interest in medicinal chemistry due to their rigid three-dimensional structures.

Generic Experimental Protocol for Spiro-Hydantoin Synthesis:

A mixture of this compound, potassium cyanide, and ammonium (B1175870) carbonate in a solvent such as aqueous ethanol is heated in a sealed vessel (Bucherer-Bergs reaction). The resulting spiro-hydantoin is then isolated and purified.

Derivatives from Reactions at the Nitrogen Atom

The secondary amine of the piperidine ring allows for N-alkylation, N-acylation, and other modifications.

Introduction of various alkyl or aryl substituents on the nitrogen atom can significantly modulate the pharmacological properties of the molecule.

Generic Experimental Protocol for N-Alkylation:

This compound is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or DMF. The reaction mixture is typically stirred at an elevated temperature. After completion, the product is isolated by extraction and purified.

Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Many piperidin-4-one derivatives have been reported to possess antibacterial and antifungal properties.

-

Analgesic Activity: The piperidine ring is a core component of several opioid analgesics.

-

Anticancer Activity: Certain substituted piperidin-4-ones have demonstrated cytotoxic effects against various cancer cell lines.

-

CNS Activity: The piperidine moiety is a common scaffold in drugs targeting the central nervous system.

Further research is required to explore the biological potential of derivatives of this specific core structure.

Data Presentation

As direct quantitative data for the derivatives of this compound is unavailable, the following table presents data for analogous 2,6-disubstituted piperidin-4-one derivatives to provide a comparative context.

| Derivative Class | Substituent(s) | Biological Activity | Reference Compound |

| Thiosemicarbazones | 2,6-diaryl-3-methyl | Significant antifungal activity | Terbinafine |

| Oximes | 2,6-diaryl-3-methyl | Potent antifungal activity against Aspergillus niger | - |

| Spiro-derivatives | Spiro[chroman-2,4'-piperidin]-4-one | Acetyl-CoA carboxylase inhibition | - |

Visualizations of Potential Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways for deriving various compounds from this compound.

Caption: Potential derivatization of this compound.

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While direct research on its derivatives is currently sparse, the established chemistry of related piperidin-4-ones provides a solid foundation for initiating synthetic and biological screening programs. The proposed synthetic pathways in this guide offer a roadmap for researchers to begin exploring the chemical space around this core structure. Future work should focus on the synthesis and rigorous characterization of these potential derivatives, followed by comprehensive biological evaluation to uncover their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing lead compounds for improved efficacy and safety profiles.

A Technical Guide to the Solubility of 2-Ethyl-2,6,6-trimethylpiperidin-4-one in Organic Solvents

Disclaimer: This document provides a technical overview and generalized protocols. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

Executive Summary

2-Ethyl-2,6,6-trimethylpiperidin-4-one is a substituted heterocyclic ketone belonging to the piperidone class of compounds. Molecules within this class serve as crucial intermediates in the synthesis of various pharmaceuticals and biologically active agents.[1] A thorough understanding of the solubility of this compound in organic solvents is fundamental for its synthesis, purification, formulation, and application in further chemical reactions.

This guide addresses the solubility of this compound. Following a comprehensive review of publicly available scientific literature, no specific quantitative solubility data for this compound was found.

Therefore, this document provides:

-

A qualitative assessment of expected solubility based on structural analogues.

-

A detailed, generalized experimental protocol for determining the equilibrium solubility of the compound using the established shake-flask method.

-

A workflow diagram visualizing the experimental process to guide researchers in obtaining precise and reproducible solubility data.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility.[2] The molecular structure of this compound features a polar ketone group and a secondary amine within the piperidine (B6355638) ring, which can participate in hydrogen bonding. It also possesses significant nonpolar character due to the ethyl and multiple methyl groups.

Based on structurally similar compounds:

-

Piperidin-4-one is reported to be soluble in water and many organic solvents, including alcohols, chloroform, and ether, due to its ability to form hydrogen bonds.[3]

-

2,2,6,6-Tetramethylpiperidine , a related sterically hindered amine, is readily soluble in many organic solvents like ethanol, diethyl ether, and chloroform, while being only slightly soluble in water.[4]

Given this information, this compound is predicted to exhibit good solubility in a range of common polar and nonpolar organic solvents.

-

High Solubility Expected in: Alcohols (Methanol, Ethanol), Chloroform, Dichloromethane, Acetone, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).

-

Moderate to Low Solubility Expected in: Nonpolar solvents such as Hexane and Toluene.

-

Water Solubility: Likely to be low due to the significant nonpolar alkyl substitution.

Quantitative Solubility Data

As of the date of this publication, a search of scientific databases and literature has yielded no specific experimental data for the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate upon experimental determination.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid compound in an organic solvent.[5][6]

4.1 Objective To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

4.2 Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

4.3 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.[6]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifuge the vials to pellet the undissolved solid.[5]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particles.[5]

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

References

Key intermediates in tetraethyl nitroxide synthesis

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2,2,5,5-Tetraethylpyrrolidine-1-oxyl

Introduction

Stable nitroxide radicals are paramount in various scientific domains, serving as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy for biophysical and biomedical research. Among these, sterically shielded nitroxides, such as those derived from a 2,2,5,5-tetraethylpyrrolidine core, exhibit remarkable stability in biological systems, making them superior candidates for in-vivo studies.[1] Their bulky ethyl groups adjacent to the nitroxide moiety significantly hinder bioreduction compared to their tetramethyl counterparts.[1] This guide provides a detailed examination of the key chemical intermediates and synthetic pathways for producing 2,2,5,5-tetraethylpyrrolidine-1-oxyl, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of 2,2,5,5-tetraethylpyrrolidine-1-oxyl and its derivatives primarily follows two strategic pathways. The first involves a multi-step domino reaction to construct a substituted pyrrolidine (B122466) ring, which is subsequently converted to the target nitroxide. The second, a more classical approach, relies on the reductive cyclization of a dinitroalkane precursor. Both routes feature distinct key intermediates that are crucial for the successful synthesis of the final product.

Route 1: Domino Cycloaddition and Nitrone Chemistry

This modern approach assembles the pyrrolidine ring from simple, commercially available starting materials through a three-component domino process, followed by functional group manipulations.[2][3] The key intermediates in this pathway are a functionalized pyrrolidine, a nitrone, and a hydroxylamine.

Reaction Pathway

The synthesis begins with an azomethine ylide cycloaddition, followed by oxidation to a nitrone intermediate. The addition of an organometallic reagent and final oxidation yields the tetraethyl nitroxide.[3][4]

Quantitative Data Summary

| Step | Reaction | Key Reagents | Product | Yield | Reference |

| 1-2 | Domino Reaction & Oxidation | 2-Aminobutanoic acid, 3-Pentanone, Dimethyl Fumarate, H₂O₂, Na₂WO₄ | Nitrone Intermediate | 52-60% (over 2 steps) | [1] |

| 3 | Alkylation (example) | Nitrone, Vinylmagnesium bromide | Vinyl-substituted N-Hydroxylamine | Not specified | [3] |

| 4 | Oxidation (example) | N-Hydroxylamine | Vinyl-substituted Nitroxide | Not specified | [3] |

Experimental Protocols

Step 1 & 2: Synthesis of the Nitrone Intermediate

This procedure combines the initial domino reaction and subsequent oxidation to form the key nitrone intermediate.

-

Domino Reaction: The pyrrolidine ring is first assembled via a three-component domino process involving 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate.[1][2] This reaction proceeds through a 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide.[3]

-

Oxidation to Nitrone: The resulting substituted pyrrolidine is then oxidized. A common method employs a hydrogen peroxide-tungstate system to yield the corresponding 1-pyrroline (B1209420) N-oxide (nitrone).[1]

Step 3: Alkylation of the Nitrone

The nitrone is reacted with an organometallic reagent to introduce the final ethyl group.

-

A solution of the nitrone intermediate in a dry, aprotic solvent (e.g., THF or hexane) is prepared under an inert atmosphere (argon).[3][4]

-

The solution is cooled, and a solution of an organometallic reagent, such as ethyllithium (B1215237) or a suitable Grignard reagent, is added dropwise.[4] Note: The use of ethylmagnesium bromide may lead to side reactions like deoxygenation instead of addition with some sterically hindered nitrones.[3]

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is carefully quenched with brine or water.[4]

Step 4: Oxidation to the Nitroxide Radical

The N-hydroxylamine formed in the previous step is oxidized to the stable nitroxide radical.

-

The organic phase from the previous step, containing the N-hydroxylamine, is separated, dried (e.g., with Na₂SO₄), and filtered.[3]

-

An oxidizing agent such as manganese dioxide (MnO₂) is added to the solution, and the mixture is stirred at ambient temperature for several hours.[3]

-

Alternatively, oxidation can be achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst.[5]

-

The final product is purified using column chromatography on silica (B1680970) gel.[1]

Route 2: Reductive Cyclization of Dinitroalkanes

This classical strategy involves the formation of a linear dinitroalkane which is then cyclized to form the pyrrolidine ring. This method is advantageous when the starting nitroalkanes are readily available. The key intermediates are the dinitroalkane and the fully formed tetraethylpyrrolidine amine.

Reaction Pathway

The synthesis starts with the formation of a vicinal dinitroalkane, which undergoes reductive cyclization to the diamine, followed by oxidation to the nitroxide.

Quantitative Data Summary

Quantitative data for this specific pathway is less commonly published in a consolidated manner. Yields are highly dependent on the specific reagents and conditions used for the reduction and oxidation steps.

| Step | Reaction | Key Reagents | Product | Typical Yields | Reference |

| 2 | Reductive Cyclization | Dinitroalkane, H₂, Catalyst (e.g., Pd/C) | Pyrrolidine | Can be high (>80%) | [6][7] |

| 3 | Oxidation | Pyrrolidine amine, H₂O₂, Na₂WO₄ | Nitroxide | Generally good to excellent | [5] |

Experimental Protocols

Step 1: Synthesis of 3,4-Diethyl-3,4-dinitrohexane

This key intermediate can be synthesized from a simpler nitroalkane, such as 2-nitrobutane. This typically involves generating the nitronate anion with a base, followed by an oxidative coupling reaction.

Step 2: Reductive Cyclization

The dinitroalkane is reduced and cyclized to form the 2,2,5,5-tetraethylpyrrolidine ring.

-

The dinitroalkane is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.[7]

-

Catalytic Hydrogenation: A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (at pressures ranging from atmospheric to high pressure) and stirred until the reaction is complete.[7]

-

Metal-Acid Reduction: Alternatively, the reduction can be performed using a metal, such as iron powder, in an acidic medium like acetic acid.[7]

-

After the reaction, the catalyst is filtered off (for hydrogenation) or the reaction is worked up to remove metal salts. The solvent is evaporated to yield the crude 2,2,5,5-tetraethylpyrrolidine.

Step 3: Oxidation to the Nitroxide Radical

The secondary amine of the pyrrolidine ring is oxidized to the final nitroxide radical.

-

The crude 2,2,5,5-tetraethylpyrrolidine is dissolved in a solvent like methanol.

-

Sodium tungstate (Na₂WO₄) is added as a catalyst.[5]

-

A solution of hydrogen peroxide (e.g., 30% H₂O₂) is added slowly, often with cooling to control the reaction temperature.

-

The reaction is stirred for several hours to overnight.

-

The mixture is then worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated.

-

The final nitroxide product is purified by column chromatography or crystallization.

References

- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy | 2154-68-9 | Benchchem [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

The Mannich Reaction: A Cornerstone in Piperidone Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The Mannich reaction, a classic multicomponent reaction, stands out as a powerful and versatile tool for the synthesis of substituted piperidones. This guide provides a comprehensive overview of the Mannich reaction for piperidone synthesis, detailing its mechanism, experimental protocols, and applications in the development of novel therapeutics.

The Core Reaction: Mechanism and Versatility

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a ketone or its enolizable precursor), an aldehyde (commonly formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine or ammonia.[1][2] The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone to yield a β-amino carbonyl compound, known as a Mannich base.[1][3] In the context of piperidone synthesis, a double Mannich reaction is often employed, where a dialkyl ketone reacts with two equivalents of an aldehyde and a primary amine, leading to the formation of the heterocyclic piperidone ring.[4]

The versatility of the Mannich reaction lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse library of substituted piperidones.[2] This adaptability is crucial in drug discovery for structure-activity relationship (SAR) studies.

General Reaction Pathway

The synthesis of a 4-piperidone (B1582916) via a double Mannich reaction can be visualized as a two-step process occurring in a single pot. The initial step involves the formation of a β-amino ketone, which then undergoes a second Mannich condensation followed by cyclization to yield the piperidone ring.

Caption: Generalized mechanism of piperidone synthesis via a double Mannich reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various substituted piperidones via the Mannich reaction, compiled from the cited literature.

Table 1: Synthesis of 2,6-Diaryl-4-Piperidones

| Entry | Amine | Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ammonium (B1175870) Acetate (B1210297) | Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | - | Ethanol (B145695) | - | - | [5] |

| 2 | Aniline | Benzaldehyde | Ethyl Acetoacetate | SLS | Water | 6 | 90 | [6][7] |

| 3 | 4-Chloroaniline | Benzaldehyde | Ethyl Acetoacetate | SLS | Water | 6 | 85 | [6] |

| 4 | Aniline | 4-Chlorobenzaldehyde (B46862) | Ethyl Acetoacetate | SLS | Water | 6 | 95 | [6] |

| 5 | Ammonium Acetate | 4-Hydroxybenzaldehyde | 4-Chloroacetoacetanilide | Ammonium Formate | - | - | - | [8] |

Table 2: Synthesis of 3-Methyl-2,6-Diaryl-4-Piperidones

| Entry | Amine | Aldehyde | Ketone | Solvent | Yield (%) | Reference |

| 1 | Ammonium Acetate | 4-Chlorobenzaldehyde | Ethyl Methyl Ketone | Ethanol | - | [5][9][10] |

| 2 | Ammonium Acetate | 4-Methylbenzaldehyde | Ethyl Methyl Ketone | Ethanol | - | [5][9][10] |

| 3 | Ammonium Acetate | 4-Hydroxybenzaldehyde | Ethyl Methyl Ketone | Ethanol | 57.5 (oxime) | [10] |

| 4 | Ammonium Acetate | 4-Methoxybenzaldehyde | Ethyl Methyl Ketone | Ethanol | 73.6 (oxime) | [10] |

Experimental Protocols

The following are detailed methodologies for key Mannich reactions cited in the synthesis of piperidones.

General Procedure for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones[5]

A mixture of an appropriately substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.15 mol) in absolute ethanol (25 mL) is prepared. The mixture is warmed to dissolve the components and then allowed to stand at room temperature for 24 hours. The separated solid product is collected by filtration, washed with a mixture of ethanol and ether (1:1), and then recrystallized from ethanol.

One-Pot Synthesis of Highly Substituted Piperidines in Water[6][7]

To a mixture of an aromatic amine (2 mmol) and a β-ketoester (1 mmol) in water (10 mL), sodium lauryl sulfate (B86663) (SLS) (0.02 g) is added, and the mixture is stirred for 20 minutes at room temperature. The aromatic aldehyde (2 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated solid is collected by filtration, washed with water, and dried to afford the desired piperidone derivative.

Synthesis of a Mannich Base from Succinimide, 4-Chlorobenzaldehyde, and Urea[11]

Succinimide (1:1 molar ratio), urea (B33335) (1:1 molar ratio), and 4-chlorobenzaldehyde (1:1 molar ratio) are used. Succinimide and urea are dissolved in a sufficient amount of ethanol to form a homogeneous solution in a 250 mL beaker. 4-Chlorobenzaldehyde is then added slowly in drops with continuous stirring. A white powdery substance forms immediately. The mixture is left for two weeks, after which the product is washed several times with distilled water, dried in an air oven at 60°C for 1 hour, and recrystallized from ethanol by slow evaporation.

Experimental and Synthetic Workflow